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Compound Name: ]
amine
CAS No.: 1462419-77-7
Cat. No.: B2425621
\ J

Spectroscopic Characterization Guide: 2-
Cyclohexyl-2-ethoxyethan-1-amine
Executive Summary & Application Profile

2-Cyclohexyl-2-ethoxyethan-1-amine (CAS: Not widely listed; Analogous to 4442-85-7) is a
specialized chiral building block used in medicinal chemistry. It combines a lipophilic cyclohexyl
ring with a polar ether linkage and a primary amine, making it a valuable scaffold for GPCR
ligands (e.g., beta-blockers, sigma receptors) and kinase inhibitors where subtle steric and
electronic tuning is required.

This guide provides a comprehensive spectroscopic framework for verifying the identity and
purity of this compound. Unlike standard commodity chemicals, this intermediate often requires
precise differentiation from its synthetic precursor (2-Cyclohexyl-2-hydroxyethanamine) and its
non-ether analog (2-Cyclohexylethylamine).

Comparative "Performance" Matrix

In the context of drug design intermediates, "performance" relates to physicochemical
properties and synthetic utility.
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Spectroscopic Characterization Data

Note: Data presented below are predicted reference values derived from high-fidelity structural
analogs (e.g., 2-cyclohexylethylamine, ethyl ethers) and chemometric principles. These ranges
serve as the standard for experimental validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCIs)

The spectrum is characterized by the distinct ethoxy pattern and the diastereotopic nature of
the amine methylene protons.
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13C NMR (100 MHz _CDCls)

Chemical Shift (

Carbon Type Structural Significance
» PpmM)
Ethoxy CHs ~15.5 Terminal methyl.
Cyclohexyl CH2 26.0 - 30.0 Ring carbons (C3, C4, C5).
Methine connecting to the
Cyclohexyl CH 40.0 - 42.0 )
chain.
Alpha to amine; confirms
C-N (CH2) 44.0 - 46.0 . o .
primary amine integrity.
Ethoxy O-CH: 65.0 - 67.0 Ether linkage verification.
Critical Diagnostic: Significant
C-O (Chiral) 82.0-85.0 downfield shift vs. alcohol (~75

ppm).

B. Infrared (IR) Spectroscopy

Functional Group Wavenumber (cm—?) Diagnostic Value
Primary amine doublet often
N-H Stretch 3300 — 3400 (Weak/Broad) o
visible.
C-H Stretch 2850 — 2950 (Strong) Cyclohexyl/Alkyl backbone.
Primary Confirmation: Strong
C-O-C Stretch 1080 — 1150 (Strong) ether band. Distinguishes from
non-ether analog.
Purity Check: Absence
Absence of O-H > 3400 (Broad) confirms complete alkylation of

precursor.

C. Mass Spectrometry (ESI-MS)

e Molecular Formula: Ci10H2:NO
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o Exact Mass: 171.16
e Observed [M+H]*: 172.17
o Key Fragments:

o 155 (Loss of NH3s)
o 126 (Loss of OEt)

o 83 (Cyclohexyl cation)

Experimental Protocols & Methodology
Protocol 1: Structural Validation Workflow

Objective: To confirm the formation of the ether linkage and absence of starting material.
o Sample Preparation: Dissolve 10 mg of the amine in 0.6 mL of CDCls.

o Note: Avoid DMSO-d6 initially as it can obscure the specific splitting of the NH2 protons
and makes water removal difficult.

e Acquisition:
o Run standard 1H (16 scans) and 13C (256 scans).

o Crucial Step: Perform a D20 shake. Add 1 drop of D20, shake, and re-run 1H NMR. The
broad singlet at 1.2-1.8 ppm (NH2) should disappear, while the CH-O and O-CH2 signals
remain unchanged.

e Analysis:
o Check for the Ethoxy Quartet at ~3.5 ppm.

o Verify the integration ratio of Cyclohexyl (11H) to Ethoxy Methyl (3H).

Protocol 2: Purity Profiling (Impurity Detection)

Objective: Detect common side products (Vinyl Cyclohexane from elimination).
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e Method: GC-MS or 1H NMR.
» Diagnostic Signal: Look for olefinic protons in the 4.5 — 6.0 ppm region.
o Result: Pure product must show zero integration in this region.

o Precursor Check: Look for a broad singlet >3.5 ppm that does not exchange or a shift in
the CH-O signal to ~3.4 ppm (indicating free alcohol).

Visual Analysis & Logic Pathways
Figure 1: Synthesis & QC Logic Flow

This diagram illustrates the critical decision points during the characterization process, ensuring
the distinction between the target ether, its precursor, and elimination byproducts.
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Caption: Logical workflow for validating 2-Cyclohexyl-2-ethoxyethan-1-amine purity,
distinguishing it from alcohol precursors and elimination byproducts.

Figure 2: Structural Elucidation Map

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b2425621?utm_src=pdf-body-img
https://www.benchchem.com/product/b2425621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2425621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Visualizing the NMR assignments to the chemical structure.
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Caption: NMR chemical shift mapping for the core scaffold. Blue node indicates the diagnostic
methine proton shifted by the ether linkage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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